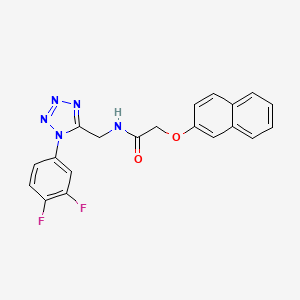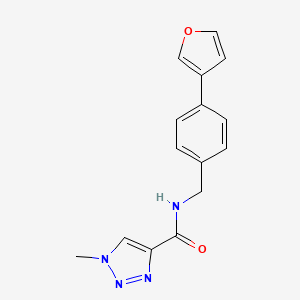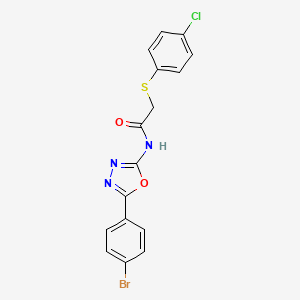![molecular formula C12H15ClS B2768743 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene CAS No. 1881331-52-7](/img/structure/B2768743.png)
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene is a chemical compound with the molecular formula C12H15ClS and a molecular weight of 226.76 . The IUPAC name for this compound is (4-chlorobenzyl)(cyclopentyl)sulfane .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene is 1S/C12H15ClS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Reactivity and Synthesis
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene serves as a pivotal compound in the study of reactivity and synthesis within organic chemistry. For instance, it is involved in the reactions with phenylsulfenyl chloride or phenylselenyl chloride to yield products like (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, alongside ring-opened products. These reactions are conducted at low temperatures across various solvents, demonstrating the compound's versatility in synthesizing complex structures. A proposed mechanism for these reactions highlights its utility in understanding reaction pathways and designing new synthetic routes (Le‐Ping Liu & M. Shi, 2004).
Catalysis
The compound is also integral to catalysis research. It has been used to study the catalytic effects in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. These studies highlight its role in promoting reactions under eco-friendly conditions with excellent yields, simplifying procedures, and easy work-up, thereby contributing to the development of more sustainable chemical processes (Z. Karimi-Jaberi et al., 2012).
Material Science
In material science, the unique structural properties of 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene are explored through its interaction with other compounds, such as in the synthesis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds. These investigations contribute to the understanding of molecular architecture, offering insights into the design of new materials with potential applications in electronics, catalysis, and photonics (B. O. and P. Steel, 1998).
Environmental and Biochemical Studies
This compound plays a role in environmental and biochemical studies, particularly in the investigation of hydrocarbon oxidation. The selective oxidation of hydrocarbons by aqueous solutions of chloroplatinum salts, involving compounds like 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene, helps elucidate mechanisms of hydrocarbon functionalization. These studies are crucial for understanding the environmental fate of hydrocarbons and developing techniques for their remediation or functional transformation (J. Labinger et al., 1993).
properties
IUPAC Name |
1-chloro-4-(cyclopentylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINHXMZHGHNMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)

![6-Cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2768669.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)
![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)
![[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone](/img/structure/B2768677.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)
![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)


![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)